

Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones

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Compound of Interest

Compound Name: 4'-Bromo-2,2-dimethylbutyrophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **4'-Bromo-2,2-dimethylbutyrophenone** against the experimentally determined fragmentation of a structurally related compound, 4'-bromoacetophenone. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of novel compounds in various research and development phases.

Predicted and Experimental Fragmentation Data

The following table summarizes the predicted major fragment ions for **4'-Bromo-2,2-dimethylbutyrophenone** and the observed fragments for the reference compound, 4'-bromoacetophenone. The prediction for the target molecule is based on established fragmentation mechanisms for butyrophenones and the influence of the bromo and 2,2-dimethyl substituents.

m/z (Predicted/Observed)	Ion Structure/Formula	Compound	Relative Abundance (Predicted/Observed)	Fragmentation Pathway
270/272	[C ₁₂ H ₁₅ BrO] ⁺	4'-Bromo-2,2-dimethylbutyroph enone	Moderate	Molecular Ion (M ⁺) peak, showing characteristic M/M+2 isotope pattern for bromine.
213/215	[C ₈ H ₇ BrO] ⁺	4'-Bromo-2,2-dimethylbutyroph enone	High	α-cleavage with loss of a tert-butyl radical (•C(CH ₃) ₃).
183/185	[C ₇ H ₄ BrO] ⁺	4'-Bromo-2,2-dimethylbutyroph enone	High	Formation of the bromobenzoyl cation.
155/157	[C ₆ H ₄ Br] ⁺	4'-Bromo-2,2-dimethylbutyroph enone	Moderate	Loss of CO from the bromobenzoyl cation.
57	[C ₄ H ₉] ⁺	4'-Bromo-2,2-dimethylbutyroph enone	High	Formation of the stable tert-butyl cation.
198/200	[C ₈ H ₇ BrO] ⁺	4'-Bromoacetophen one	High	Molecular Ion (M ⁺) peak, showing characteristic M/M+2 isotope pattern for bromine. [1]

183/185	$[C_7H_4BrO]^+$	4'-Bromoacetophenone	Very High (Base Peak)	α -cleavage with loss of a methyl radical ($\bullet CH_3$), forming the bromobenzoyl cation. [1]
155/157	$[C_6H_4Br]^+$	4'-Bromoacetophenone	Moderate	Loss of CO from the bromobenzoyl cation. [1]
76	$[C_6H_4]^+$	4'-Bromoacetophenone	Moderate	Loss of Br from the bromophenyl cation.
43	$[C_2H_3O]^+$	4'-Bromoacetophenone	High	Formation of the acetyl cation. [1]

Experimental Protocols

A standard protocol for acquiring electron ionization mass spectra for compounds like **4'-Bromo-2,2-dimethylbutyrophenone** is as follows:

Sample Preparation:

- Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
- Inject a small volume (typically 1 μ L) of the solution into the mass spectrometer's injection port.

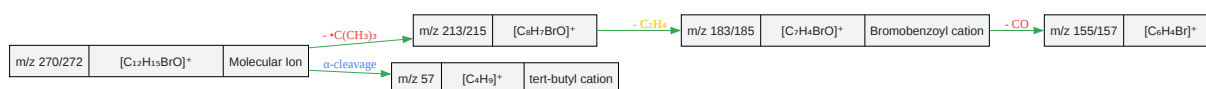
Mass Spectrometry Parameters (Typical for EI):

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV

- Ion Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-500
- Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) interface.

Fragmentation Pathways and Experimental Workflow

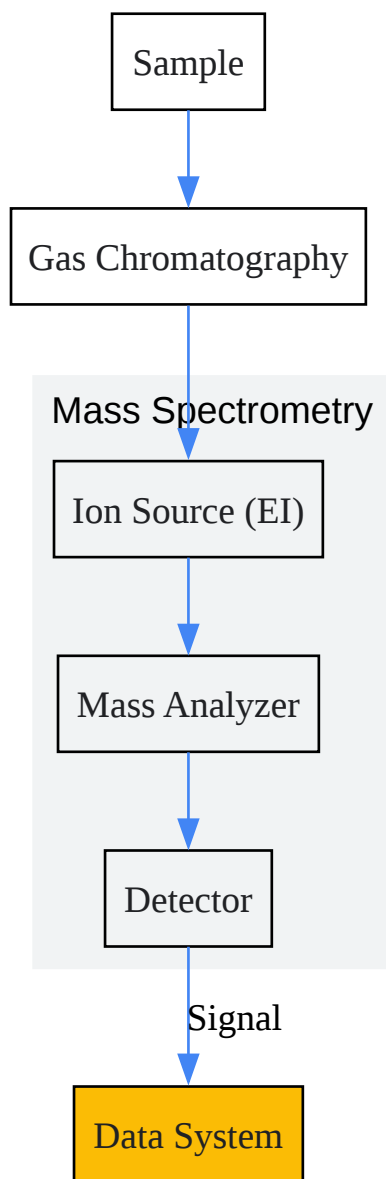
The following diagrams illustrate the predicted fragmentation pathway of **4'-Bromo-2,2-dimethylbutyrophenone** and a general workflow for a mass spectrometry experiment.



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Caption: Predicted fragmentation of **4'-Bromo-2,2-dimethylbutyrophenone**.

Sample Introduction



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Caption: General workflow for GC-MS analysis.

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References

- 1. massbank.eu [massbank.eu]
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